methyl 2-methyl-5-(N-((2-methyl-5-nitrophenyl)sulfonyl)-4-nitrobenzamido)benzofuran-3-carboxylate
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Description
Methyl 2-methyl-5-(N-((2-methyl-5-nitrophenyl)sulfonyl)-4-nitrobenzamido)benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C25H19N3O10S and its molecular weight is 553.5. The purity is usually 95%.
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Scientific Research Applications
Antifungal and Antimicrobial Applications
Research has explored derivatives of nitrophenyl and benzofuran for their potential antifungal and antimicrobial properties. For example, compounds with nitrofurfuraldoxime structures have been screened for endodontic antifungal activity (Gurney, Best, & Lucatorto, 1965). These studies contribute to the development of new treatments for infections, highlighting the relevance of nitro and sulfone derivatives in medical research.
Synthetic Chemistry and Drug Design
The synthesis and modification of benzofuran and nitrophenyl derivatives have been extensively studied for their utility in creating new chemical entities. For instance, benzofuran derivatives have been synthesized for their potential applications in drug design and development, offering insights into the construction of complex molecular architectures (Hemming & Loukou, 2004). These synthetic approaches are crucial for developing novel therapeutic agents.
Molecular Modification for Carcinogenic Deactivation
Studies on molecular modification to deactivate organic carcinogens indicate the importance of structural changes, such as the introduction of sulfonic acid substituents, in reducing carcinogenic potential (Ashby et al., 1982). This research is vital for understanding how chemical modifications can mitigate health risks associated with carcinogenic compounds.
Fluorescent Response to Local Transformation
Functional derivatives of benzofuran have been developed to exhibit fluorescent responses to local transformations in chemo-reactive pendant groups (Nishida et al., 2005). This property is particularly useful in biochemical and medical research for tracking molecular interactions and transformations.
Properties
IUPAC Name |
methyl 2-methyl-5-[(2-methyl-5-nitrophenyl)sulfonyl-(4-nitrobenzoyl)amino]-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O10S/c1-14-4-7-19(28(33)34)13-22(14)39(35,36)26(24(29)16-5-8-17(9-6-16)27(31)32)18-10-11-21-20(12-18)23(15(2)38-21)25(30)37-3/h4-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMOMPDFUKLOAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O10S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.